molecular formula C13H10FNO3 B1510031 1-(Benzyloxy)-3-fluoro-2-nitrobenzene CAS No. 920284-79-3

1-(Benzyloxy)-3-fluoro-2-nitrobenzene

Cat. No. B1510031
CAS RN: 920284-79-3
M. Wt: 247.22 g/mol
InChI Key: ZWVIQNJOSOYTGL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-fluoro-2-nitrobenzene, also known as 1-benzyloxy-3-fluoro-2-nitrobenzene, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless solid that has been used in the synthesis of various compounds and has been studied for its biological and physiological effects. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene will be discussed in

Scientific Research Applications

Pharmaceutical Research

1-(Benzyloxy)-3-fluoro-2-nitrobenzene: is a valuable synthetic intermediate in organic chemistry. Its protected hydroxyl group (benzyloxy) and strategically placed fluorine atom make it a versatile building block for synthesizing various pharmaceutical compounds. It’s particularly useful in creating analogs of potent and selective dipeptidyl peptidase IV and carbonic anhydrase inhibitors, which are significant in the treatment of diabetes and glaucoma, respectively .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with specific properties. For instance, it can be incorporated into polymers to enhance their thermal stability or used to create novel coatings with improved resistance to environmental factors .

Chemical Synthesis

1-(Benzyloxy)-3-fluoro-2-nitrobenzene: serves as an intermediate in the synthesis of complex organic molecules. It’s used in multi-step synthetic pathways to construct molecules with precise structural configurations, which are essential in developing new chemical entities with desired properties .

Agriculture

In the agricultural sector, derivatives of this compound could be explored for developing new pesticides or herbicides. The nitro group and the benzyloxy moiety can be modified to target specific pests or weeds, potentially leading to more effective crop protection solutions .

Environmental Science

This compound’s derivatives may be investigated for environmental applications, such as the removal of pollutants from water or soil. Its chemical structure could be tailored to bind and neutralize specific contaminants, aiding in environmental cleanup efforts .

Analytical Chemistry

In analytical chemistry, 1-(Benzyloxy)-3-fluoro-2-nitrobenzene can be a precursor for developing analytical reagents. These reagents can be designed to react with particular analytes, resulting in color changes or fluorescence that enable the detection and quantification of various substances .

Biochemistry

The compound is also relevant in biochemistry for the modification of biomolecules. It can be used to introduce protective groups in peptides or nucleotides during the synthesis of biologically active molecules, which is crucial in the study of biological processes and drug development .

Nanotechnology

Lastly, in nanotechnology, 1-(Benzyloxy)-3-fluoro-2-nitrobenzene could be used to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and reactivity of nanoparticles, expanding their applications in medicine, electronics, and catalysis .

properties

IUPAC Name

1-fluoro-2-nitro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVIQNJOSOYTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728061
Record name 1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920284-79-3
Record name 1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (1.522 g, 38.06 mmol) in anhydrous DMF (150 mL) at room temperature was added benzyl alcohol (3.44 mL, 33.3 mmol) dropwise over 10 minutes, and stirring was continued for another 10 minutes. 2,6-Difluoronitrobenzene (5.046 g, 31.72 mmol) was added to the reaction mixture in one portion. The reaction mixture was stirred for an hour, and 100 mL water and 100 mL ethyl acetate were added. The layers were separated, and the aqueous layer was extracted with 75 mL ethyl acetate. The combined organic layers were washed with 100 mL water and 100 mL brine, dried over sodium sulfate and concentrated in vacuo. The resulting residue was purified by flash chromatography (6% to 35% ethyl acetate in hexanes) to give 6.818 g (27.6 mmol, 87%) of 1-benzyloxy-3-fluoro-2-nitro-benzene as a yellow oil. MS: 248 (M+H)+.
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1.522 g
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150 mL
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5.046 g
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 1,3-difluoro-2-nitrobenzene (1.0 g, 6.29 mmol), benzyl alcohol (0.81 mL, 7.86 mmol) and potassium carbonate (1.74 g, 12.6 mmol) in DMF (5 mL) is heated at 60° C. for 18 h. The reaction mixture is poured into EtOAc, and washed with water and brine. The organic phase is concentrated and purified to give the title compound: 1H NMR (CDCl3) 7.36 (m, 6H), 6.83 (m, 2H), 5.20 (s, 2H).
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1 g
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0.81 mL
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1.74 g
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5 mL
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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